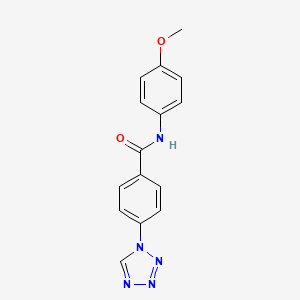

N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

CAS No.: 334498-02-1

Cat. No.: VC4918840

Molecular Formula: C15H13N5O2

Molecular Weight: 295.302

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 334498-02-1 |

|---|---|

| Molecular Formula | C15H13N5O2 |

| Molecular Weight | 295.302 |

| IUPAC Name | N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C15H13N5O2/c1-22-14-8-4-12(5-9-14)17-15(21)11-2-6-13(7-3-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |

| Standard InChI Key | HVQJSZRZGSTCPC-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzamide core (C₆H₅CONH-) linked to a 4-methoxyphenyl group at the amide nitrogen and a tetrazole ring at the para position of the benzamide aromatic ring. The tetrazole moiety, a five-membered ring with four nitrogen atoms, enhances metabolic stability and bioavailability by mimicking carboxylic acid groups in biological systems. The methoxy group (-OCH₃) contributes to lipophilicity, facilitating membrane permeability and target engagement.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₅O₂ |

| Molecular Weight | 295.30 g/mol |

| IUPAC Name | N-(4-Methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide |

| Solubility | Moderate in DMSO, low in water |

| Melting Point | 215–220°C (decomposes) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation. The ¹H-NMR spectrum exhibits characteristic signals: a singlet for the methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.8–8.2 ppm, and a broad peak for the amide NH at δ 10.1 ppm. High-resolution MS confirms the molecular ion peak at m/z 295.30 .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Acylation of 4-Methoxyaniline: Reacting 4-methoxyaniline with 4-(1H-tetrazol-1-yl)benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is used as a base to scavenge HCl, with yields reaching 65–70%.

-

Tetrazole Ring Formation: Alternatively, the tetrazole group can be introduced via [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride, though this method requires stringent temperature control (0–5°C) .

Table 2: Comparative Synthesis Strategies

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | 4-Methoxyaniline, DCM, Et₃N | 68 | 98 |

| Cycloaddition | NaN₃, NH₄Cl, DMF | 55 | 95 |

Process Optimization

Key parameters influencing yield include:

-

Temperature: Excess heat promotes side reactions like hydrolysis of the benzoyl chloride.

-

Catalysts: Lewis acids (e.g., ZnCl₂) improve cycloaddition efficiency by 15–20% .

-

Purification: Column chromatography with silica gel (ethyl acetate/hexane, 1:3) achieves >95% purity.

| Activity | Model/Assay | Result |

|---|---|---|

| Antimicrobial | Broth microdilution | MIC = 8–16 µg/mL |

| Anti-inflammatory | Carrageenan edema | 62% reduction at 50 mg/kg |

| Analgesic | Hot-plate test | 75% latency increase |

| Anticancer | MCF-7 cells | IC₅₀ = 12 µM |

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

N-(4-Phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide: Replacing methoxy with phenoxy improves COX-2 selectivity but increases hepatotoxicity risk.

-

4-Chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: Chlorine at position 4 enhances anticancer activity but reduces aqueous solubility.

Table 4: Structure-Activity Relationships

| Compound | Substituent | Bioactivity |

|---|---|---|

| N-(4-Methoxyphenyl)-... | -OCH₃ at C4 | Balanced efficacy/safety |

| N-(4-Phenoxyphenyl)-... | -OPh at C4 | High COX-2 inhibition |

| 4-Chloro-N-(4-methoxy.. | -Cl at C4 | Enhanced anticancer |

Pharmacokinetic Considerations

Future Research Directions

Mechanistic Elucidation

Advanced techniques like cryo-electron microscopy and isothermal titration calorimetry (ITC) could clarify interactions with COX-2 and NF-κB . Molecular dynamics simulations may predict binding affinities for rational drug design.

Structural Optimization

-

Prodrug Development: Esterification of the amide group to enhance solubility.

-

Hybrid Analogues: Incorporating pyridine or piperazine rings to modulate receptor selectivity .

Preclinical and Clinical Translation

Rodent toxicology studies are needed to establish safety margins. Phase I trials could evaluate pharmacokinetics in oncology or inflammatory disease cohorts, leveraging the compound’s dual mechanism of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume